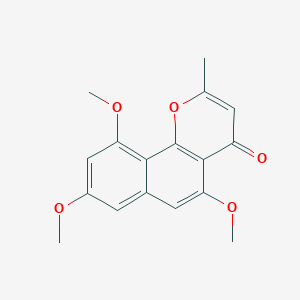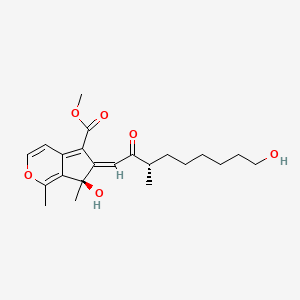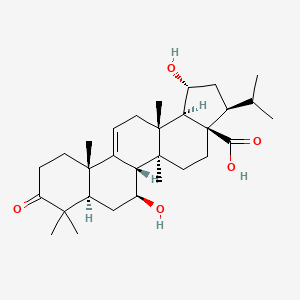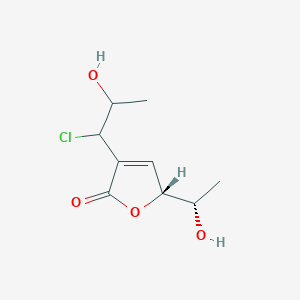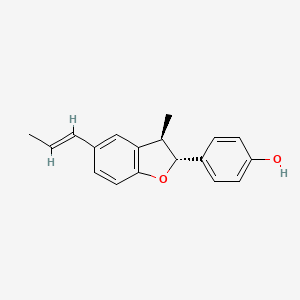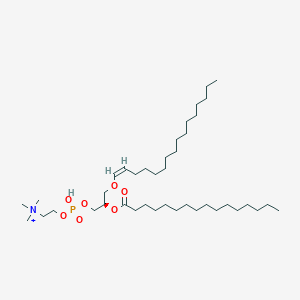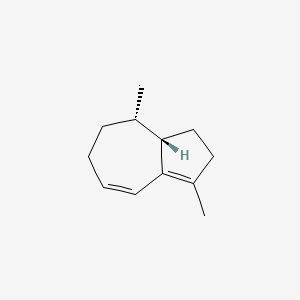
Clavukerin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clavukerin A is a natural product found in Heteroxenia and Clavularia koellikeri with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Isolation
Clavukerin A, a trinor-guaiane sesquiterpene, was first isolated from the Okinawan soft coral Clavularia koellikeri. Its absolute stereostructure was determined through chemical, physicochemical evidence, and X-ray crystallographic analysis (Kobayashi et al., 1983).
Chemical Synthesis
The total synthesis of Clavukerin A and its epimer was achieved, confirming the identity of trisnorsesquiterpens isolated from Clavulia and Cespitularia species (Asaoka et al., 1991). Additionally, an amine-induced Michael/Conia-ene cascade reaction was developed for establishing bicyclic fused carbocycles, which was utilized in a formal synthesis of Clavukerin A (Li et al., 2010).
Biological Activity
Clavukerin A was also studied for its biological activities. Research indicates its potential as an antileukemic agent. For instance, coral-prostanoids like clavulones, including Clavukerin A, exhibited strong antiproliferative and cytotoxic activities in human cells, with a particular selectivity to leukemic (HL-60) cells (Honda et al., 1985).
Pharmacological Properties
Clavukerin A's pharmacological properties were explored through various synthetic methods, like the tandem enantioselective conjugate addition-cyclopropanation applied for the synthesis of natural products including Clavukerin A (Alexakis & March, 2002). Additionally, a bioinspired approach to tri-nor-guaianes was described, where Clavukerin A was synthesized by selective ozonolysis-Criegge rearrangement (Blay et al., 2006).
Eigenschaften
Produktname |
Clavukerin A |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
(8S,8aS)-3,8-dimethyl-1,2,6,7,8,8a-hexahydroazulene |
InChI |
InChI=1S/C12H18/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h4,6,9,12H,3,5,7-8H2,1-2H3/t9-,12-/m0/s1 |
InChI-Schlüssel |
WLTLKQLUBPNLAM-CABZTGNLSA-N |
Isomerische SMILES |
C[C@H]1CCC=CC2=C(CC[C@@H]12)C |
Kanonische SMILES |
CC1CCC=CC2=C(CCC12)C |
Synonyme |
(-)-(S,S)-clavukerin A clavukerin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



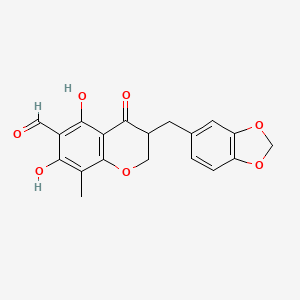
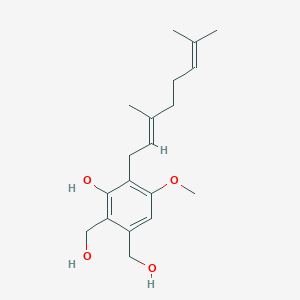
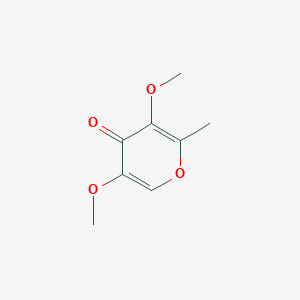
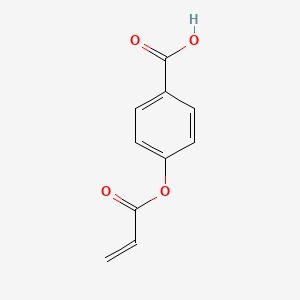
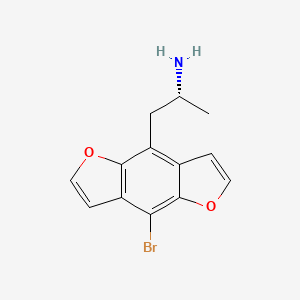
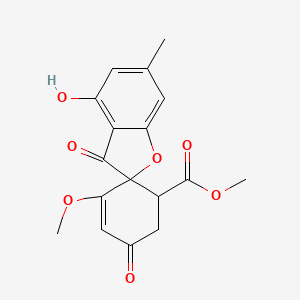
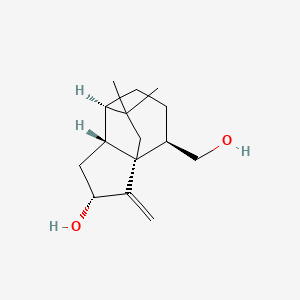
![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)
